Whitepaper: Pharmacological Profiling and Experimental Methodologies for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)
Whitepaper: Pharmacological Profiling and Experimental Methodologies for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Architecture
Executive Summary & Chemical Identity
The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) belongs to the thiazolide class of molecules—a highly specialized group of thiazolyl salicylamides. Originally derived from the anthelmintic scaffold of salicylanilides (such as niclosamide), thiazolides have emerged as potent, broad-spectrum host-directed therapeutics. By targeting host cellular machinery rather than highly mutable viral or parasitic enzymes, thiazolides offer a high barrier to resistance .
As a Senior Application Scientist, I frequently see research programs fail because they treat lipophilic weak acids like standard small-molecule kinase inhibitors. CAS 74675-84-6 is not a standard lock-and-key competitive inhibitor; it is a biophysical modulator. Its efficacy is driven by its ability to act as a protonophore, disrupting mitochondrial membrane potential ( ΔΨm ), which subsequently triggers a cascade of intracellular energy-sensing pathways, notably the AMPK/mTOR and STAT3 axes .
Physicochemical Profile
Understanding the physical chemistry of CAS 74675-84-6 is non-negotiable for designing robust in vitro assays. The 5-nitro group on the salicylic acid ring acts as an electron-withdrawing moiety, lowering the pKa of the 2-hydroxyl group. Meanwhile, the 4-phenylthiazole ring confers extreme lipophilicity, allowing the molecule to readily partition into inner mitochondrial membranes .
| Property | Value / Descriptor | Assay Implication |
| Molecular Formula | C16H11N3O4S | High molecular complexity; requires DMSO for stock solutions. |
| Molecular Weight | 341.34 g/mol | Standard conversion: 10 mM stock = 3.41 mg/mL in DMSO. |
| pKa (est. 2-OH) | ~5.5 - 6.5 | Partially ionized at physiological pH (7.4); acts as a proton shuttle. |
| LogP (est.) | > 4.0 | Highly lipophilic. Critical: Will bind non-specifically to BSA in culture media. |
| Primary Targets | Mitochondria, STAT3, mTOR | Requires parallel biophysical and biochemical assay validation. |
Mechanistic Paradigms: The Host-Targeting Axis
To successfully deploy CAS 74675-84-6 in screening cascades, one must understand the causality of its mechanism. The compound does not directly bind mTOR. Instead, its mechanism is a sequential domino effect.
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Mitochondrial Uncoupling: The lipophilic nature of the 4-phenylthiazole ring allows the molecule to cross the inner mitochondrial membrane (IMM). The 2-hydroxyl group releases a proton into the alkaline matrix, dissipating the proton gradient without halting the electron transport chain (ETC) .
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Energy Crisis & AMPK Activation: The dissipation of ΔΨm halts ATP synthase. The resulting spike in the AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK).
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mTORC1 Suppression: Activated AMPK phosphorylates TSC2, which subsequently inhibits the mTORC1 complex, leading to a blockade of viral protein translation and the induction of autophagy.
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STAT3 Blockade: Concurrently, thiazolides have been shown to inhibit STAT3 phosphorylation (Tyr705), likely through ROS generation secondary to ETC uncoupling or direct SH2 domain interference.
Figure 1: Mechanistic signaling cascade of CAS 74675-84-6 driving mTOR/STAT3 inhibition.
Quantitative Profiling & Structure-Activity Relationship (SAR)
When benchmarking CAS 74675-84-6, it must be compared against clinical-stage thiazolides (like Nitazoxanide) and classical salicylanilides (like Niclosamide). The addition of the 4-phenyl group on the thiazole ring significantly increases the steric bulk and lipophilicity compared to Nitazoxanide, which alters its therapeutic window.
| Compound | Structural Distinction | Primary Mechanism | Est. IC50 (Viral Replicon) | Toxicity Margin (CC50) |
| Nitazoxanide (NTZ) | 5-nitrothiazole, 2-acetoxy | Prodrug; Rapidly hydrolyzed | 0.5 - 1.5 µM | > 50 µM |
| Tizoxanide (Active) | 5-nitrothiazole, 2-hydroxy | Uncoupling / PKR activation | 0.3 - 1.0 µM | > 30 µM |
| Niclosamide | Chlorinated aniline ring | Potent Uncoupling / STAT3 | 0.1 - 0.5 µM | ~ 5 - 10 µM |
| CAS 74675-84-6 | 4-phenylthiazole, 5-nitro | Uncoupling / mTOR / STAT3 | 0.2 - 0.8 µM * | **~ 15 - 20 µM*** |
*Estimated ranges based on structural homology to Tizoxanide and Niclosamide derivatives.
Experimental Workflows: A Self-Validating System
A common pitfall in evaluating host-targeting uncouplers is mistaking metabolic suppression for cytotoxicity. If an MTS or CCK-8 assay (which rely on mitochondrial dehydrogenases) is used as the sole viability metric, CAS 74675-84-6 will appear falsely cytotoxic at low doses.
To establish trustworthiness, we must use a self-validating experimental loop : We measure biophysical uncoupling (Seahorse) at 1 hour, biochemical signaling (Western Blot) at 4 hours, and true membrane-rupture cytotoxicity (LDH release) at 24 hours. This proves temporal causality: Uncoupling causes signaling changes, which occur at concentrations well below those causing cell death.
Figure 2: Self-validating experimental workflow for evaluating thiazolide bioactivity and toxicity.
Protocol 1: Target Engagement via Mitochondrial Flux (Seahorse XFe96)
This protocol validates the primary protonophore activity of the compound.
Critical Insight: Thiazolides are highly lipophilic (>99% plasma protein binding). You must exclude Bovine Serum Albumin (BSA) from the Seahorse assay medium. Failure to do so will result in the BSA sequestering the compound, yielding false negatives.
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Cell Seeding: Seed target cells (e.g., Huh7 or A549) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
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Media Exchange: Wash and replace growth media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Strictly 0% BSA.
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Compound Loading (The "Uncoupler" Setup):
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Port A: Oligomycin (1.5 µM final) – Inhibits ATP synthase.
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Port B: CAS 74675-84-6 (Titration: 0.1, 0.5, 1.0, 5.0 µM) – If active, Oxygen Consumption Rate (OCR) will spike immediately, mimicking FCCP.
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Port C: FCCP (1.0 µM final) – Positive control for maximal uncoupling.
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Port D: Rotenone/Antimycin A (0.5 µM final) – Shuts down ETC.
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Execution: Run the standard Mito Stress Test. A successful target engagement is validated if Port B injection causes a dose-dependent increase in OCR that equals or approaches the FCCP maximal respiration.
Protocol 2: Downstream Pathway Validation (Immunoblotting)
Once biophysical uncoupling is confirmed, validate the biochemical translation.
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Treatment: Treat cells with the established IC50 and IC90 doses of CAS 74675-84-6 (derived from Protocol 1) for exactly 4 hours. Causality note: 4 hours is optimal because ATP depletion occurs within 1 hour, allowing 3 hours for kinase signaling cascades to stabilize.
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Lysis: Lyse cells on ice using RIPA buffer heavily supplemented with Phosphatase Inhibitor Cocktails (e.g., PhosSTOP). Thiazolide effects are entirely phosphorylation-dependent; omitting inhibitors will destroy the signal.
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Detection: Probe for:
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p-AMPK (Thr172): Expected to increase (validating energy stress).
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p-mTOR (Ser2448): Expected to decrease (validating host-translation shutdown).
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p-STAT3 (Tyr705): Expected to decrease (validating anti-inflammatory/antineoplastic effect).
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Protocol 3: Orthogonal Cytotoxicity (LDH Release)
Do not use ATP-dependent assays (CellTiter-Glo) or dehydrogenase-dependent assays (MTT/CCK-8) to measure the toxicity of an uncoupler.
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Execution: Treat cells for 24 hours with CAS 74675-84-6.
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Readout: Assay the supernatant for Lactate Dehydrogenase (LDH) release. LDH is only released when the plasma membrane ruptures (true necrosis/apoptosis), providing a mathematically sound CC50 (Cytotoxic Concentration 50%) that is not confounded by metabolic suppression.
References
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Stachulski, A. V., et al. (2011). "Thiazolides as Novel Antiviral Agents. 2. Inhibition of Hepatitis C Virus Replication." Journal of Medicinal Chemistry.[Link]
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Rossignol, J. F. (2014). "Nitazoxanide: A first-in-class broad-spectrum antiviral agent." Antiviral Research.[Link]
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Chen, B., et al. (2018). "Niclosamide, a recognized anthelmintic, targeted vulnerabilities in cancer." American Journal of Cancer Research.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 577347, 4-Methyl-N-(4-phenyl-2-thiazolyl)benzamide." PubChem.[Link]
